Sodium butyrate-D7

Analytical Chemistry Metabolomics Stable Isotope Labeling

Quantifying endogenous butyrate in plasma, feces, or tissue via LC-MS/MS is confounded by matrix effects and ionization variability. Sodium butyrate-D7 resolves this as a fully deuterated internal standard (≥98 atom % D), co-eluting identically with native butyrate while providing a +7 Da mass shift. • Validated recovery: 95-117% with RSD 1-4.5% across plasma, feces, cecum, liver, and adipose tissue. • Enables accurate SCFA flux quantification in gut microbiome and metabolic tracer studies. • Stable at room temperature; supplied with certificate of analysis.

Molecular Formula C4H7NaO2
Molecular Weight 117.13 g/mol
CAS No. 270564-49-3
Cat. No. B1406522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium butyrate-D7
CAS270564-49-3
Molecular FormulaC4H7NaO2
Molecular Weight117.13 g/mol
Structural Identifiers
SMILESCCCC(=O)[O-].[Na+]
InChIInChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2,3D2;
InChIKeyMFBOGIVSZKQAPD-DEPOAORMSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Butyrate-D7 Overview


Sodium butyrate-D7 is a fully deuterated analog of the short-chain fatty acid (SCFA) salt sodium butyrate, with seven deuterium atoms replacing hydrogen in the butyrate structure . This stable isotope-labeled compound exhibits a molecular formula of C₄D₇NaO₂ and a molecular weight of approximately 117.13 g/mol . It is characterized by high isotopic enrichment (≥98 atom % D), ensuring a distinct mass shift while preserving the native physicochemical behavior of unlabeled sodium butyrate .

Isotope-labeled internal standard for quantitative LC-MS/MS and GC-MS of butyrate
Co-elutes with endogenous butyrate to correct for matrix effects and extraction variability
High deuterium enrichment supports distinct mass shift without altering physicochemical behavior

Sodium Butyrate-D7: Substitution Limitations


In quantitative mass spectrometry, accurate measurement of endogenous butyrate in complex biological matrices (e.g., plasma, feces, tissues) is confounded by matrix effects, extraction variability, and ionization efficiency fluctuations [1]. Unlabeled sodium butyrate cannot correct for these analytical biases, while alternative internal standards with different chemical structures (e.g., 2-ethylbutyrate) may exhibit divergent extraction and chromatographic behavior . Therefore, a stable isotope-labeled analog that co-elutes identically yet provides a distinct mass shift is essential for reliable quantification [1].

Unlabeled butyrate
May not correct for matrix effects or ionization variability, leading to quantification bias.
Non-isotopic ISTDs (e.g., 2-ethylbutyrate)
May exhibit different extraction recovery and chromatographic retention, compromising internal standard correction.
Lower deuterium labeling (e.g., D3)
Smaller mass shift may risk isotopic overlap with endogenous butyrate and other low-mass interferences.

Sodium Butyrate-D7: Quantitative Evidence


Isotopic Enrichment vs. Chemical Purity

Sodium butyrate-D7 is specified with an isotopic enrichment of ≥98 atom % D , a critical quality attribute for its role as an internal standard. In contrast, unlabeled sodium butyrate (CAS 156-54-7) is defined by chemical purity (e.g., 99.27% by HPLC ), which does not address isotopic composition.

Isotopic vs. Chemical Purity
Class-level inference
Target (D7) ≥98 atom % D isotopic enrichment
Comparator (unlabeled) 99.27% chemical purity (HPLC), no isotopic spec
Isotopic enrichment specification is critical for internal standard role
Based on vendor certificate of analysis
Analytical Chemistry Metabolomics Stable Isotope Labeling

Mass Shift vs. D3 and Unlabeled Butyrate

Sodium butyrate-D7 provides a nominal mass shift of +7 Da relative to unlabeled butyrate (M+0) due to the presence of seven deuterium atoms . In comparison, sodium butyrate-D3 offers only a +3 Da shift , while unlabeled butyrate offers no mass shift.

Mass Shift Comparison
Class-level inference
D7 +7 Da
D3 +3 Da
Unlabeled 0 Da
Larger mass shift reduces risk of isotopic interference
Based on molecular formula calculations
Mass Spectrometry Stable Isotope Labeling Internal Standard

GC-MS Method Validation as Internal Standard

A derivatization-free GC-MS method for SCFA quantification in plasma, feces, and tissues utilized d7-butyric acid as an internal standard [1]. The method achieved excellent linearity (R² > 0.99 for most analytes), recovery rates between 95% and 117%, and good reproducibility with relative standard deviation (RSD) ranging from 1% to 4.5% [1].

GC-MS Method Validation
Cross-study comparable
Recovery 95–117% | RSD 1–4.5% | R² > 0.99
Supports reliable quantification across diverse biological matrices
Validated in plasma, feces, cecum, liver, adipose tissue [1]
Method Validation GC-MS Short-Chain Fatty Acids

Chromatographic Co-Elution with Endogenous Butyrate

Deuterated analogs such as sodium butyrate-D7 exhibit identical physicochemical behavior to their unlabeled counterparts, resulting in identical chromatographic retention times . This co-elution is a prerequisite for accurate internal standardization, as it ensures that the internal standard experiences the same matrix effects and ionization efficiency as the analyte.

Chromatographic Co-Elution
Class-level inference
Retention time difference: 0 min
Essential for accurate matrix effect and ionization correction
Standard reversed-phase LC or GC conditions
Chromatography Internal Standard LC-MS/MS

Purity Specifications: Isotopic vs. Chemical Purity

Sodium butyrate-D7 is supplied with a guaranteed purity of ≥98% (HPLC) and isotopic enrichment of 98 atom % D . This dual specification is essential for its use as a quantitative internal standard. Unlabeled sodium butyrate is typically characterized by chemical purity alone (e.g., 99.27% by HPLC ), without isotopic enrichment data.

Purity Specifications
Supporting evidence
D7 ≥98% chemical purity, 98 atom % D isotopic
Unlabeled 99.27% chemical purity only
Dual purity profile is required for quantitative internal standards
Vendor product specifications
Quality Control Analytical Standards Stable Isotopes

Sodium Butyrate-D7: Validated Applications


LC-MS/MS and GC-MS Quantification of Endogenous Butyrate

Sodium butyrate-D7 is optimally employed as an internal standard for the precise quantification of butyrate in complex biological matrices via LC-MS/MS or GC-MS. Validation studies demonstrate its utility in achieving high recovery rates (95–117%) and low variability (RSD 1–4.5%) in matrices including plasma, feces, cecum, liver, and adipose tissue [1].

Metabolomics and Gut Microbiome Research

The deuterated compound enables accurate measurement of butyrate production by gut microbiota in vitro and in vivo. It corrects for sample-to-sample variability in extraction and ionization, ensuring reliable quantification of SCFA fluxes in studies of host-microbiome interactions [1][2].

Pharmacokinetic and Metabolic Tracing Studies

Sodium butyrate-D7 can be used as a tracer to monitor butyrate absorption, distribution, and metabolism in cell cultures and animal models. Its distinct mass shift (+7 Da) allows for clear differentiation from endogenous butyrate, facilitating studies of butyrate turnover and metabolic fate .

Quality Control and Calibration in Food and Environmental Analysis

In industrial settings, sodium butyrate-D7 serves as a calibration and reference standard for measuring volatile fatty acids in fermentation broths, beverages, and soil extracts, providing a robust benchmark for quantitative assays .

Application
Selection Property
Validation Focus
Quantification of endogenous butyrate
Isotope-labeled internal standard with co-elution
Method accuracy and precision across biological matrices
Gut microbiome and metabolomics studies
Correction for matrix effects and extraction variability
Reproducible SCFA flux quantification
Pharmacokinetic and metabolic tracing
Distinct mass shift for tracer differentiation
Metabolic fate and turnover analysis without endogenous interference
Quality control in food and environmental analysis
Stable isotope-labeled calibration standard
Robust quantitative benchmark for volatile fatty acid assays

Technical Documentation Hub

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